14-Demethyllanosterol is a naturally occurring molecule found in various organisms, including yeast, mice, and humans. It is a intermediate in the biosynthesis of cholesterol, a crucial component of cell membranes and a precursor for various hormones and signaling molecules.
During cholesterol biosynthesis, a series of enzymatic reactions convert a molecule called lanosterol to cholesterol. 14-Demethyllanosterol is one of the intermediate products in this pathway, formed by the removal of a methyl group from lanosterol. [Source: National Institutes of Health, ]
-Demethyllanosterol has been studied for its potential applications in various areas of scientific research:
14-Demethyllanosterol is a 3β-sterol characterized by the formal removal of a methyl group from the 14-position of lanosterol, resulting in the chemical formula C29H48O. This compound plays a significant role as a human metabolite and is involved in various biological processes, particularly in the biosynthesis of sterols, which are crucial for cellular structure and function . The compound is derived from lanosterol through enzymatic reactions that facilitate its transformation into more complex sterols.
The transformation of lanosterol to 14-demethyllanosterol primarily involves the action of the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 family. This enzyme catalyzes a three-step demethylation process where:
This process highlights the intricate biochemical pathways that govern sterol biosynthesis and metabolism.
14-Demethyllanosterol exhibits important biological activities, primarily related to its role in sterol metabolism. As a metabolite, it contributes to:
The synthesis of 14-demethyllanosterol can be achieved through various methods:
These methods highlight both natural and synthetic approaches to obtaining this important compound.
14-Demethyllanosterol has several applications across various fields:
Research on interaction studies involving 14-demethyllanosterol has focused on its role within metabolic pathways and its interactions with enzymes such as lanosterol 14α-demethylase. These studies have revealed:
Understanding these interactions is crucial for developing therapeutic strategies targeting sterol metabolism.
Several compounds share structural similarities with 14-demethyllanosterol, each exhibiting unique properties and biological activities. Key compounds include:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
Lanosterol | Precursor with a methyl group at C-14 | Essential for cholesterol synthesis |
Ergosterol | Contains an additional double bond | Found in fungal membranes |
Cholesterol | Has a hydroxyl group at C-3 | Major component of animal cell membranes |
Sitosterol | Plant sterol with similar structure | Involved in plant membrane integrity |
The discovery and characterization of 14-demethyllanosterol emerged from extensive investigations into sterol biosynthesis pathways that began in the mid-20th century. Early research focused on understanding the complex series of enzymatic transformations that convert the triterpene precursor lanosterol into biologically active sterols. The identification of 14-demethyllanosterol as a discrete intermediate required sophisticated analytical techniques to distinguish it from closely related sterol compounds that differ only in the positioning and number of methyl substituents.
Historical studies revealed that the enzyme responsible for 14-demethyllanosterol formation, lanosterol 14α-demethylase, represents one of the most evolutionarily conserved components of sterol biosynthesis machinery. Phylogenetic analyses indicate that this cytochrome P450 enzyme diverged early in evolutionary history and has maintained its specific catalytic function across vast taxonomic distances. The conservation of this enzymatic step suggests that 14-demethyllanosterol formation represents a fundamental requirement for cellular viability in sterol-producing organisms.
Research conducted in the 1990s provided detailed characterization of the enzymatic mechanism underlying 14-demethyllanosterol synthesis. These investigations demonstrated that the conversion occurs through a three-step oxidative process, with each step requiring one molecule of diatomic oxygen and reducing equivalents derived from NADPH. The first two steps involve typical cytochrome P450 monooxygenation reactions that convert the 14α-methyl group successively into alcohol and aldehyde intermediates, while the final step releases the aldehyde group as formic acid with concurrent introduction of a double bond.
The systematic nomenclature of 14-demethyllanosterol reflects its structural relationship to lanosterol and its position within sterol biosynthesis pathways. The compound is most commonly known by several interchangeable names that appear throughout scientific literature, each emphasizing different aspects of its chemical structure or biological origin.
The primary systematic name, (3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol, provides complete stereochemical specification according to IUPAC conventions. This designation precisely defines the spatial arrangement of all substituents and the configuration at each chiral center, enabling unambiguous identification of the compound.
Alternative nomenclature systems yield additional commonly used names including 4,4-dimethylzymosterol, which emphasizes the compound's relationship to zymosterol, another important sterol intermediate. The designation 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol reflects the cholestane backbone structure and specifies the positions of unsaturation and methyl substitution. Other synonyms include 14-desmethyllanosterol and 14-norlanosterol, both of which highlight the absence of the 14α-methyl group compared to the parent lanosterol molecule.
Primary Name | Chemical Registry Number | Molecular Formula | Alternative Designations |
---|---|---|---|
14-Demethyllanosterol | 7448-02-4 | C29H48O | 4,4-Dimethylzymosterol |
4,4-Dimethyl-5α-cholesta-8,24-dien-3β-ol | |||
14-Desmethyllanosterol | |||
14-Norlanosterol |
14-Demethyllanosterol demonstrates remarkably widespread occurrence across eukaryotic organisms, reflecting the fundamental importance of sterol biosynthesis for cellular function. The compound has been definitively identified and characterized in representatives of major eukaryotic kingdoms, including animals, fungi, and plants, with each group utilizing this intermediate in the production of kingdom-specific sterols.
In mammalian systems, 14-demethyllanosterol functions as an obligate intermediate in cholesterol biosynthesis, with particularly high concentrations observed in tissues with active sterol metabolism. Human tissues including liver, brain, and reproductive organs contain measurable quantities of this compound, with levels varying according to metabolic demand and developmental stage. Research has demonstrated that 14-demethyllanosterol accumulates in specific cellular compartments, particularly the endoplasmic reticulum where sterol biosynthesis primarily occurs.
Fungal species utilize 14-demethyllanosterol as a precursor for ergosterol synthesis, the primary sterol component of fungal cell membranes. Saccharomyces cerevisiae, the model yeast organism, produces significant quantities of this intermediate during active growth phases. Studies have shown that disruption of 14-demethyllanosterol metabolism in fungi results in altered membrane composition and compromised cellular viability, underscoring the compound's essential role in fungal physiology.
Plant systems demonstrate more complex patterns of 14-demethyllanosterol utilization, as they produce multiple distinct sterols from this common intermediate. Arabidopsis thaliana and other model plant species convert 14-demethyllanosterol into phytosterols including sitosterol, campesterol, and stigmasterol through divergent biosynthetic branches. The relative abundance of 14-demethyllanosterol in plant tissues varies significantly according to developmental stage, environmental conditions, and tissue type.
Bacterial production of 14-demethyllanosterol occurs through mechanistically distinct pathways that have evolved independently from eukaryotic systems. Recent research has identified bacterial sterol demethylase enzymes that catalyze similar transformations but utilize completely different protein families and cofactor requirements. These findings suggest that sterol demethylation has evolved multiple times throughout biological history, highlighting the fundamental importance of this metabolic capability.
The central position of 14-demethyllanosterol in sterol biosynthesis pathways makes it an invaluable tool for understanding evolutionary relationships and metabolic diversification across biological kingdoms. Comparative analysis of 14-demethyllanosterol metabolism reveals both striking conservation and remarkable innovation in the enzymatic machinery responsible for sterol production.
Phylogenomic studies have demonstrated that the enzyme producing 14-demethyllanosterol, lanosterol 14α-demethylase, belongs to the cytochrome P450 51 family that exhibits exceptional functional conservation. Despite sequence divergence of 70-80% between kingdoms, all characterized forms of this enzyme catalyze the identical stereochemical transformation of lanosterol to 14-demethyllanosterol. This conservation suggests that the specific three-dimensional structure and catalytic mechanism represent optimal solutions to the chemical challenges of sterol demethylation.
However, comparative analysis also reveals significant divergence in the subsequent fate of 14-demethyllanosterol across different organisms. While all eukaryotes utilize this compound as a sterol intermediate, the downstream processing varies considerably according to the specific sterol end products required by each organism. Animals convert 14-demethyllanosterol through a series of additional demethylation and reduction reactions to produce cholesterol, while fungi follow alternative pathways leading to ergosterol formation.
Recent discoveries of bacterial sterol metabolism have revealed entirely distinct mechanisms for processing compounds similar to 14-demethyllanosterol. Bacterial systems utilize Rieske-type oxygenases and NAD(P)-dependent reductases that share no evolutionary relationship with eukaryotic sterol biosynthesis enzymes. These findings demonstrate that similar metabolic outcomes can arise through completely independent evolutionary processes, highlighting the fundamental importance of sterol metabolism for cellular function.
The comparative study of 14-demethyllanosterol metabolism has practical implications for understanding disease processes and developing therapeutic interventions. Many pathogenic fungi depend on ergosterol biosynthesis for survival, making the enzymes that process 14-demethyllanosterol attractive targets for antifungal drug development. Understanding the structural and mechanistic differences between human and fungal sterol metabolism enables the design of selective inhibitors that disrupt pathogen viability without affecting host cell function.
Organism Group | Primary Sterol Product | 14-Demethyllanosterol Processing | Enzyme Family |
---|---|---|---|
Mammals | Cholesterol | Cytochrome P450 51A1 | CYP51A |
Fungi | Ergosterol | Cytochrome P450 51 | CYP51 |
Plants | Phytosterols | Cytochrome P450 51G1 | CYP51G |
Bacteria | Modified Sterols | Rieske Oxygenase/Reductase | Non-homologous |
Research into 14-demethyllanosterol metabolism continues to yield insights into fundamental questions of biochemical evolution and cellular physiology. The compound's position at the intersection of conserved and divergent metabolic processes makes it an ideal model system for understanding how enzymatic pathways maintain essential functions while adapting to diverse cellular environments and evolutionary pressures.